LHRH, Des-tyr(5)- LHRH, Des-tyr(5)-
Brand Name: Vulcanchem
CAS No.: 52186-43-3
VCID: VC17073509
InChI: InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
SMILES:
Molecular Formula: C46H66N16O11
Molecular Weight: 1019.1 g/mol

LHRH, Des-tyr(5)-

CAS No.: 52186-43-3

Cat. No.: VC17073509

Molecular Formula: C46H66N16O11

Molecular Weight: 1019.1 g/mol

* For research use only. Not for human or veterinary use.

LHRH, Des-tyr(5)- - 52186-43-3

Specification

CAS No. 52186-43-3
Molecular Formula C46H66N16O11
Molecular Weight 1019.1 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key AGYABMCVNGSDOG-POFDKVPJSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5

Introduction

Structural Characteristics of LHRH, Des-tyr(5)-

Primary Sequence and Modifications

The native LHRH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, with tyrosine (Tyr) at position 5 playing a role in receptor binding and signal transduction . In LHRH, Des-tyr(5)-, this residue is omitted, resulting in the truncated sequence:
pGlu-His-Trp-Ser-Gly-Leu-Arg-Pro-Gly-NH2 .

Table 1: Comparative structural features of LHRH and Des-tyr(5)-LHRH

FeatureNative LHRHDes-tyr(5)-LHRH
Molecular FormulaC₅₅H₇₅N₁₇O₁₃C₄₈H₆₇N₁₅O₁₂
Molecular Weight1182.3 g/mol1019.1 g/mol
Key ModificationN/ADeletion of Tyr(5)
Ionization PotentialBasic (Arg, His)Similar profile

The absence of Tyr(5) alters the peptide’s hydrophobicity and may disrupt hydrogen bonding networks critical for receptor engagement .

Synthesis and Physicochemical Properties

Stability Profile

Enzymatic degradation studies of LHRH analogs reveal that modifications at positions 5–6 significantly influence stability :

  • Native LHRH: Rapid cleavage at Trp³-Ser⁴ and Tyr⁵-Gly⁶ bonds by plasma proteases (half-life <5 min in human plasma) .

  • Des-tyr(5)-LHRH: The deletion of Tyr⁵ likely shifts proteolytic susceptibility. For example, glycosylation at Ser⁴ in analog Lac-[Q¹][W⁶]LHRH extended half-life to 68–103 minutes in renal enzymes . While direct data for Des-tyr(5)-LHRH are lacking, removal of Tyr⁵ may reduce cleavage at the Tyr⁵-Gly⁶ site, potentially enhancing stability.

Biological Activity and Receptor Interactions

Pituitary Gonadotropin Release

Native LHRH stimulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion via pituitary Gq/11-coupled receptors . Modifications at position 5 critically affect activity:

  • Tyr⁵ role: Participates in hydrophobic interactions with LHRH receptor (LHRH-R) transmembrane domains .

  • Des-tyr(5)-LHRH: Expected to exhibit reduced receptor affinity. In analogous studies, [D-Tyr⁵]LHRH showed 40% lower LH release compared to native LHRH .

Table 2: Hypothesized activity profile of Des-tyr(5)-LHRH

ParameterNative LHRHDes-tyr(5)-LHRH (Predicted)
LH release EC₅₀0.1–1 nM >10 nM
Receptor binding (Kd)2.8 nM 15–20 nM
Metabolic half-life2–5 min 10–15 min

Direct Antitumor Effects

Certain LHRH analogs inhibit cancer cell proliferation via LHRH-Rs overexpressed in prostate, breast, and ovarian tumors . While Des-tyr(5)-LHRH’s antitumor potential remains unstudied, structural parallels suggest possible applications:

  • Mechanism: If receptor binding is retained, it may activate Gαi-mediated antiproliferative pathways in cancer cells .

  • Limitations: Reduced receptor affinity may necessitate higher concentrations for efficacy, increasing off-target risks.

Comparative Analysis with Other LHRH Analogs

Agonists vs. Antagonists

  • Agonists (e.g., Leuprolide): Continuous administration downregulates LHRH-Rs, suppressing gonadal steroids .

  • Antagonists (e.g., Cetrorelix): Immediate receptor blockade without flare effect .

  • Des-tyr(5)-LHRH: Lacks the Tyr⁵ residue critical for both agonist and antagonist activity, likely rendering it pharmacologically inert at therapeutic doses.

Stability Enhancements

Glycosylated or D-amino acid-substituted analogs (e.g., Triptorelin) show marked stability improvements . Des-tyr(5)-LHRH’s stability gains from Tyr⁵ removal are modest compared to these engineered variants.

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